molecular formula C22H17F2N5O3S B11177042 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11177042
M. Wt: 469.5 g/mol
InChI Key: XGMOCZAUOYLZNV-UHFFFAOYSA-N
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Description

9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a triazoloquinazolinone core, a difluorophenyl group, and a nitrobenzylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazolinone core, followed by the introduction of the difluorophenyl and nitrobenzylsulfanyl groups. Key steps may include:

    Formation of the Triazoloquinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and solvents to facilitate the reaction.

    Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other methods to attach the difluorophenyl group to the core structure.

    Attachment of the Nitrobenzylsulfanyl Moiety: This step typically involves nucleophilic substitution reactions to introduce the nitrobenzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The difluorophenyl and nitrobenzylsulfanyl groups can participate in substitution reactions to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Solvents such as dichloromethane, ethanol, and dimethyl sulfoxide are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structural features make it a valuable intermediate in the synthesis of other heterocyclic compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, and electronic properties.

Mechanism of Action

The mechanism of action of 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The difluorophenyl and nitrobenzylsulfanyl groups may play a role in binding to these targets, while the triazoloquinazolinone core may modulate the compound’s overall activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolinone derivatives with different substituents. Examples include:

  • 9-(3,5-dichlorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
  • 9-(3,5-dimethylphenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H17F2N5O3S

Molecular Weight

469.5 g/mol

IUPAC Name

9-(3,5-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H17F2N5O3S/c23-14-8-13(9-15(24)10-14)20-19-17(5-2-6-18(19)30)25-21-26-22(27-28(20)21)33-11-12-3-1-4-16(7-12)29(31)32/h1,3-4,7-10,20H,2,5-6,11H2,(H,25,26,27)

InChI Key

XGMOCZAUOYLZNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(N3C(=NC(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])N2)C5=CC(=CC(=C5)F)F)C(=O)C1

Origin of Product

United States

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